2,4-Dimethoxy-6-phenoxypyrimidine
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Overview
Description
2,4-Dimethoxy-6-phenoxypyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . This compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol.
Preparation Methods
The synthesis of 2,4-Dimethoxy-6-phenoxypyrimidine involves the reaction of 2,4-dimethoxypyrimidine with phenyl magnesium bromide followed by acidification to yield the desired product. The reaction conditions typically include:
Addition of phenyl magnesium bromide: to a solution of 2,4-dimethoxypyrimidine in anhydrous ether.
Stirring the reaction mixture: at room temperature for several hours.
Acidification of the reaction mixture: with dilute hydrochloric acid.
Extraction of the product: with ethyl acetate.
Drying the organic layer: over anhydrous sodium sulfate.
Concentration of the solution: under reduced pressure to yield this compound.
Chemical Reactions Analysis
2,4-Dimethoxy-6-phenoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form different reduction products. Common reagents used in these reactions include phenyl magnesium bromide, dilute hydrochloric acid, and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dimethoxy-6-phenoxypyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-phenoxypyrimidine is associated with its ability to interact with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound’s effects on these molecular targets and pathways contribute to its pharmacological properties.
Comparison with Similar Compounds
2,4-Dimethoxy-6-phenoxypyrimidine can be compared with other similar compounds, such as:
2,4-Dimethoxy-6-phenylpyrimidine: This compound has a similar structure but with a phenyl group instead of a phenoxy group.
2,4-Diaminopyrimidine: This compound has amino groups instead of methoxy groups and is known for its anti-tubercular activities.
4,6-Dimethoxypyrimidine: This compound has methoxy groups at positions 4 and 6 and is used in various chemical synthesis pathways.
The uniqueness of this compound lies in its specific structure, which contributes to its distinct pharmacological properties and research applications.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,4-dimethoxy-6-phenoxypyrimidine |
InChI |
InChI=1S/C12H12N2O3/c1-15-10-8-11(14-12(13-10)16-2)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
DYEYSARIEKVUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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